molecular formula C12H15BrFN B1415786 N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine CAS No. 2151672-73-8

N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine

Cat. No.: B1415786
CAS No.: 2151672-73-8
M. Wt: 272.16 g/mol
InChI Key: BJIZJIYXKKCKRW-UHFFFAOYSA-N
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Description

N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 4-bromo-3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-3-fluorobenzyl chloride from 4-bromo-3-fluorotoluene through chlorination.

    Formation of Intermediate: The 4-bromo-3-fluorobenzyl chloride is then reacted with cyclobutanamine in the presence of a base such as sodium hydroxide to form the intermediate N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine.

    Methylation: The intermediate is subsequently methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug discovery.

    Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Chemical Biology: The compound is used as a tool to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine: Lacks the methyl group on the nitrogen atom.

    N-[(4-chloro-3-fluorophenyl)methyl]-N-methylcyclobutanamine: Substitutes chlorine for bromine.

    N-[(4-bromo-3-methylphenyl)methyl]-N-methylcyclobutanamine: Substitutes a methyl group for the fluorine atom.

Uniqueness

N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of substituents may confer distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c1-15(10-3-2-4-10)8-9-5-6-11(13)12(14)7-9/h5-7,10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIZJIYXKKCKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Br)F)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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